Mumefural

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

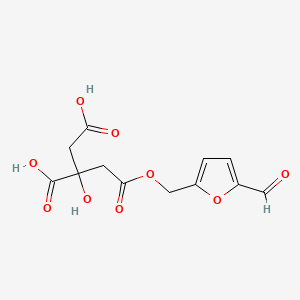

Mumefural belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Cognitive Improvement:

Mumefural has been shown to ameliorate cognitive impairment in animal models, particularly in studies involving chronic cerebral hypoperfusion. In one study, administration of this compound significantly improved cognitive function in rats subjected to bilateral common carotid arterial occlusion. The treatment enhanced neurological function by inhibiting neuroinflammation and promoting cholinergic system recovery .

Mechanisms of Action:

The neuroprotective effects are attributed to several mechanisms:

- Inhibition of Neuroinflammation: this compound reduces the activation of inflammatory pathways such as NF-κB and NLRP3 inflammasome signaling .

- Cholinergic System Enhancement: It prevents cholinergic neuron loss and regulates related protein expressions, thus improving memory and cognitive functions .

- Antioxidant Properties: Studies indicate that this compound exhibits antioxidant properties that protect neuronal cells from oxidative stress .

Metabolic Health

Insulin Resistance:

Research has demonstrated that this compound can mitigate insulin resistance and improve metabolic parameters. In studies with OLETF rats (a model for obesity and type 2 diabetes), this compound reduced hyperglycemia and plasma triglyceride levels while enhancing insulin sensitivity .

Mechanisms Involved:

- Improvement of Glucose Metabolism: this compound has been shown to influence glucose homeostasis positively, which is crucial for managing diabetes .

- Regulation of Lipid Profiles: The compound helps in reducing triglyceride levels, contributing to better lipid metabolism .

Cardiovascular Applications

Blood Flow Improvement:

this compound has been recognized for its ability to enhance blood flow by inhibiting platelet aggregation and thrombus formation. In a rat model, it was found to significantly improve blood circulation by preventing vascular occlusion and damage to collagen fibers in injured vessels .

Potential Clinical Implications:

These cardiovascular benefits suggest that this compound could be a valuable therapeutic agent for conditions related to poor circulation and cardiovascular diseases.

Toxicological Studies

Safety Profile:

Toxicity studies conducted on ICR mice indicate that this compound has a high safety threshold, with no significant toxicity observed at doses up to 5000 mg/kg. These findings support its potential use in clinical settings without severe adverse effects .

Summary Table of Research Findings on this compound

Análisis De Reacciones Químicas

Thermal Degradation

Prolonged heating (>12 hours) reduces mumefural content due to decomposition into secondary metabolites. In lemon essence processing, this compound peaks at 10 hours (0.8 mg/g) but declines to 0.6 mg/g by 12 hours .

Degradation Pathways :

-

Hydrolysis : Reversal of esterification under high moisture .

-

Oxidation : Formation of carboxylic acid derivatives in aerobic conditions .

Stability Factors

| Condition | Impact on Stability | Source |

|---|---|---|

| pH < 3.0 | Stable (>90% retention) | |

| pH > 5.0 | Rapid hydrolysis | |

| Storage (25°C, dark) | 85% retention (6 mo) |

Antioxidant Activity

This compound exhibits antioxidant properties via:

-

Radical Scavenging : Neutralizes ROS (e.g., OH- , O₂- ⁻) in vitro .

-

Synergy with Phenolics : Enhances total phenolic content (TPC) in heated fruit extracts by 40% .

Blood Fluidity Enhancement

This compound improves erythrocyte deformability in human blood by:

-

Inhibiting PDE4D : Reduces cAMP degradation, enhancing vasodilation .

-

Modulating Ion Channels : Increases plasma chloride and sodium levels at high doses (≥2500 mg/kg) .

Table 1: Biochemical Effects in ICR Mice

| Parameter | Effect (5000 mg/kg) | Significance (p-value) | Source |

|---|---|---|---|

| Albumin/Globulin Ratio | ↑ 15% (Males) | <0.05 | |

| Spleen Weight | ↓ 12% (Males) | <0.01 | |

| Blood Viscosity | ↓ 30% | <0.001 |

HPLC Protocols

Quantitative Limits

| Matrix | LOQ (µg/g) | Recovery (%) | Source |

|---|---|---|---|

| P. mume Extract | 0.05 | 98.2 | |

| Lemon Essence | 0.10 | 95.4 |

Optimization in Food Processing

Propiedades

Número CAS |

222973-44-6 |

|---|---|

Fórmula molecular |

C12H12O9 |

Peso molecular |

300.22 g/mol |

Nombre IUPAC |

2-[2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C12H12O9/c13-5-7-1-2-8(21-7)6-20-10(16)4-12(19,11(17)18)3-9(14)15/h1-2,5,19H,3-4,6H2,(H,14,15)(H,17,18) |

Clave InChI |

FYDIRKLRXHXXHY-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)C=O)COC(=O)CC(CC(=O)O)(C(=O)O)O |

SMILES canónico |

C1=C(OC(=C1)C=O)COC(=O)CC(CC(=O)O)(C(=O)O)O |

Sinónimos |

mumefural |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.